2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde 2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15802939
InChI: InChI=1S/C12H11NO/c1-10-11(9-14)7-8-13(10)12-5-3-2-4-6-12/h2-9H,1H3
SMILES:
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol

2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde

CAS No.:

Cat. No.: VC15802939

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-phenyl-1H-pyrrole-3-carbaldehyde -

Specification

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
IUPAC Name 2-methyl-1-phenylpyrrole-3-carbaldehyde
Standard InChI InChI=1S/C12H11NO/c1-10-11(9-14)7-8-13(10)12-5-3-2-4-6-12/h2-9H,1H3
Standard InChI Key KWXPOYLXUOJHCO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CN1C2=CC=CC=C2)C=O

Introduction

Structural Overview and Fundamental Properties

Molecular Architecture

The compound’s structure (C₁₂H₁₁NO) features a pyrrole core with three distinct substituents:

  • A methyl group (-CH₃) at the 2-position.

  • A phenyl ring (C₆H₅) at the 1-position.

  • A carbaldehyde group (-CHO) at the 3-position.

The IUPAC name, 2-methyl-1-phenylpyrrole-3-carbaldehyde, reflects this substitution pattern. The planar pyrrole ring and conjugated π-system contribute to its electronic properties, making it a candidate for optoelectronic applications.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO
Molecular Weight185.22 g/mol
IUPAC Name2-methyl-1-phenylpyrrole-3-carbaldehyde
SMILESCC1=C(C=CN1C2=CC=CC=C2)C=O
InChIKeyKWXPOYLXUOJHCO-UHFFFAOYSA-N
PubChem CID17855802

Synthetic Methodologies

Vilsmeier-Haack Formylation

A prevalent route for introducing the carbaldehyde group involves the Vilsmeier-Haack reaction, where a formylating agent (e.g., POCl₃ in DMF) reacts with a pre-substituted pyrrole intermediate . For example, analogous compounds like 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using this method, achieving yields >70% under anhydrous conditions .

Nucleophilic Substitution and Acylation

Alternative strategies include:

  • Acylation: Reacting pyrrole derivatives with acylating agents (e.g., POCl₃/DMF) to install the aldehyde group .

  • Nucleophilic substitution: Introducing the phenyl group via alkylation or arylation of a pyrrole precursor . For instance, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde was synthesized by reacting 1H-pyrrole-2-carbaldehyde with 1-chloro-2-bromoethane in the presence of K₂CO₃ .

Table 2: Comparative Synthetic Approaches

MethodKey ReagentsYieldRelevance to Target Compound
Vilsmeier-HaackPOCl₃, DMF70–85%Direct formylation
Nucleophilic Substitution1-chloro-2-bromoethane, K₂CO₃85–96%Phenyl group introduction

Physicochemical Characterization

Spectroscopic Analysis

  • ¹H-NMR: The aldehyde proton resonates as a singlet near δ 9.25–9.51 ppm . Aromatic protons from the phenyl ring appear as multiplet signals between δ 7.2–7.7 ppm, while pyrrole protons show splitting patterns at δ 5.98–7.72 ppm .

  • ¹³C-NMR: The carbonyl carbon (C=O) typically appears at δ 190–200 ppm .

  • Mass Spectrometry: The molecular ion peak ([M+H]⁺) is observed at m/z 185.22, with fragmentation patterns confirming the loss of the aldehyde group (-28 Da).

Biological and Industrial Applications

Pharmaceutical Intermediates

While direct biological data for 2-methyl-1-phenyl-1H-pyrrole-3-carbaldehyde remain limited, structurally related pyrrole carbaldehydes serve as precursors for anticancer agents . For example, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde derivatives exhibit cytotoxicity against human tumor cell lines .

Materials Science

The conjugated system enables applications in:

  • Organic semiconductors: As electron-deficient units in donor-acceptor polymers.

  • Coordination chemistry: Chelating metal ions via the aldehyde and pyrrole nitrogen.

Analytical Quality Control

Regulatory Compliance

The compound is labeled "For research use only" under CAS No. [Withheld]. Safety data sheets recommend PPE (gloves, goggles) due to potential irritant properties.

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